![molecular formula C9H10N2 B2763464 2,6-Dimethylimidazo[1,2-a]pyridine CAS No. 102308-96-3](/img/structure/B2763464.png)

2,6-Dimethylimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

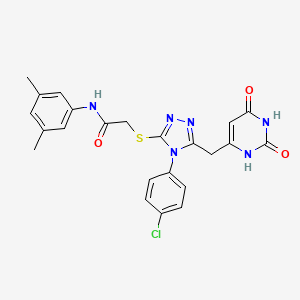

2,6-Dimethylimidazo[1,2-a]pyridine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a molecular weight of 146.19 . The IUPAC name for this compound is 2,6-dimethylimidazo[1,2-a]pyridine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Molecular Structure Analysis

The InChI code for 2,6-Dimethylimidazo[1,2-a]pyridine is 1S/C9H10N2/c1-7-3-4-9-10-8(2)6-11(9)5-7/h3-6H,1-2H3 . This indicates that the compound has a fused bicyclic structure with two nitrogen atoms .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions. These reactions can be facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Physical And Chemical Properties Analysis

2,6-Dimethylimidazo[1,2-a]pyridine is a liquid at room temperature . The storage temperature for this compound is between 2-8°C .

科学的研究の応用

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (anti-TB) agents. Tuberculosis (TB) remains a global health challenge, and drug-resistant strains have further complicated treatment. Researchers have identified imidazo[1,2-a]pyridine derivatives with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds are being actively investigated for their potential to combat this deadly infectious disease.

Material Science

Beyond medicinal applications, imidazo[1,2-a]pyridine also finds utility in material science. Its unique structural features make it an intriguing building block for designing functional materials, such as organic semiconductors, luminescent compounds, and liquid crystals .

Synthetic Chemistry

Researchers have developed diverse synthetic methodologies for imidazo[1,2-a]pyridine derivatives. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–nitrogen bond formations . These synthetic strategies enable the efficient preparation of novel compounds for further exploration.

Functionalization Strategies

Recent advances focus on functionalizing imidazo[1,2-a]pyridines directly. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been employed to introduce various functional groups into this scaffold . These functionalized derivatives offer exciting prospects for drug discovery and material science.

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridines are considered valuable scaffolds in organic synthesis and pharmaceutical chemistry, and their direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthetic strategies and applications in medicinal chemistry .

作用機序

Target of Action

2,6-Dimethylimidazo[1,2-a]pyridine is a compound that has been recognized for its wide range of applications in medicinal chemistry . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The primary targets of this compound are believed to be associated with the tuberculosis bacterium, Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its targets in a way that inhibits the growth and proliferation of the tuberculosis bacterium .

Biochemical Pathways

The compound affects various biochemical pathways within the tuberculosis bacterium. For instance, it has been found to inhibit the pantothenate synthetase (PS), a key enzyme involved in the biosynthesis of coenzyme A, which is essential for the survival and virulence of Mycobacterium tuberculosis .

Pharmacokinetics

It has been suggested that the compound displays pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the compound’s action is a significant reduction in the bacterial load of tuberculosis. In an acute TB mouse model, treatment with the compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the compound, respectively, after 4 weeks of treatment .

特性

IUPAC Name |

2,6-dimethylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-9-10-8(2)6-11(9)5-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDSWBVPZVMUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylimidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2763381.png)

![2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2763382.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone](/img/structure/B2763387.png)

![1-(3-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2763388.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2763392.png)

![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2763397.png)